molecular formula C14H14N2O5 B8378059 6-(furan-3-yl)-3-nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

6-(furan-3-yl)-3-nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Cat. No.: B8378059
M. Wt: 290.27 g/mol
InChI Key: LHEGFXYGXIFUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(furan-3-yl)-3-nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a useful research compound. Its molecular formula is C14H14N2O5 and its molecular weight is 290.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

6-(furan-3-yl)-3-nitro-2-(oxan-4-yloxy)pyridine

InChI

InChI=1S/C14H14N2O5/c17-16(18)13-2-1-12(10-3-6-20-9-10)15-14(13)21-11-4-7-19-8-5-11/h1-3,6,9,11H,4-5,7-8H2

InChI Key

LHEGFXYGXIFUJJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=C(C=CC(=N2)C3=COC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-chloro-3-nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (0.259 g, 1.00 mmol), furan-3-boronic acid (0.123 g, 1.10 mmol), tetrakis(triphenylphosphine)palladium (0) (0.058 g, 0.05 mmol) and potassium carbonate (0.276 g, 2.00 mmol) in 1,4-dioxane/water (5 mL, 4:1) was de-gassed with nitrogen and then heated at 80° C. for 18 hours. The reaction mixture was diluted with EtOAc, washed with water and brine. The organic phase was dried (MgSO4) and the solvent removed in vacuo. The residue was triturated with n-hexane to afford the title compound as an off-white solid (0.197 g, 66%).
Quantity
0.259 g
Type
reactant
Reaction Step One
Quantity
0.123 g
Type
reactant
Reaction Step One
Quantity
0.276 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.058 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66%

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